2,6-Naphthyridin-3-amine
Overview
Description
2,6-Naphthyridin-3-amine is a class of heterocyclic compounds, also referred to as “benzodiazines” or “diazanaphthalenes” . They possess a fused system of two pyridine rings and have six positional isomers depending on the nitrogen atom’s location . These compounds are found in natural products (plants and marine organisms) or can be obtained synthetically .
Synthesis Analysis
The synthesis of 1,5-naphthyridines, a related class of compounds, has been extensively studied. The published strategies related to their synthesis involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis
The molecular structure of this compound consists of a fused system of two pyridine rings . The molecular formula is C8H7N3 .Chemical Reactions Analysis
The reactivity of 1,5-naphthyridines, a related class of compounds, has been studied. These compounds react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or form metal complexes .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 130.15 g/mol, a topological polar surface area of 25.8 Ų, and a complexity of 99.8 .Scientific Research Applications
Synthesis and Derivatives
Diversity Synthesis of N-Substituted Derivatives : 2,6-Naphthyridin-3-amine derivatives were synthesized using a sequential three-component reaction under microwave irradiation. This method is noted for its operational simplicity and safety, making it suitable for small-scale fast synthesis in biomedical screening (Han et al., 2010).
Synthesis in Aqueous Medium : An innovative, one-pot, catalyst-free synthesis of naphthyridines from methyl ketones, amines, and malononitrile in water was reported. This method avoids the use of toxic solvents and expensive catalysts (Mukhopadhyay et al., 2011).
Grindstone Chemistry : A solvent-free and catalyst-free synthesis of 1,6-naphthyridine derivatives through grindstone chemistry was developed. This approach offers a cleaner and more environmentally friendly method of synthesis (Hameed, 2015).
Chemical Structure and Interactions
- Hydrogen Bonded Supramolecular Architectures : Studies on hydrogen bonding between this compound derivatives and acidic compounds revealed insights into their role in binding with acidic compounds. This knowledge aids in understanding the chemical interactions and crystal structures of these compounds (Jin et al., 2010).
Medical and Biological Applications
- Antimalarial Activity : Certain derivatives of this compound were tested for their antimalarial activity. The study found that some compounds displayed significant activity against chloroquine-sensitive and resistant Plasmodium falciparum strains (Görlitzer et al., 2006).
Pharmaceutical Development
- Synthesis of Functionalized Derivatives : The synthesis of functionalized naphthyridine derivatives, potentially useful in pharmaceutical development, was reported. These methods offer a way to create a diverse range of compounds for further testing and development in medical research (Thompson et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
Naphthyridines have a wide range of biological activities, making them a fascinating object of research with prospects for use in therapeutic purposes . They are particularly used in medicine, especially in cancer and infectious diseases treatment . The future research directions could involve exploring their properties, from chemical structures and general mechanisms of action to more specialized molecular targets .
Properties
IUPAC Name |
2,6-naphthyridin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-8-3-7-4-10-2-1-6(7)5-11-8/h1-5H,(H2,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWDXCSKXABQCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=CC(=NC=C21)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70702049 | |
Record name | 2,6-Naphthyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70702049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3423-42-5 | |
Record name | 2,6-Naphthyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70702049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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